molecular formula C12H11BrN2O3 B4795900 2-(2-bromophenoxy)-N-3-isoxazolylpropanamide

2-(2-bromophenoxy)-N-3-isoxazolylpropanamide

Cat. No. B4795900
M. Wt: 311.13 g/mol
InChI Key: BSPUGOKISDSMSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-bromophenoxy)-N-3-isoxazolylpropanamide, also known as BPIP, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 2-(2-bromophenoxy)-N-3-isoxazolylpropanamide is not fully understood. However, it is believed that 2-(2-bromophenoxy)-N-3-isoxazolylpropanamide acts by modulating the activity of certain enzymes and proteins in the body. For example, 2-(2-bromophenoxy)-N-3-isoxazolylpropanamide has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
2-(2-bromophenoxy)-N-3-isoxazolylpropanamide has been found to exhibit a number of interesting biochemical and physiological effects. Some of these effects include:
1. Neuroprotection: 2-(2-bromophenoxy)-N-3-isoxazolylpropanamide has been found to protect neurons against damage caused by oxidative stress and inflammation.
2. Anti-inflammatory effects: 2-(2-bromophenoxy)-N-3-isoxazolylpropanamide has been found to reduce inflammation in the body by inhibiting the activity of certain enzymes and proteins.
3. Anti-cancer effects: 2-(2-bromophenoxy)-N-3-isoxazolylpropanamide has been found to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

2-(2-bromophenoxy)-N-3-isoxazolylpropanamide has a number of advantages and limitations for use in lab experiments. Some of the advantages of 2-(2-bromophenoxy)-N-3-isoxazolylpropanamide include:
1. It is relatively easy to synthesize in a laboratory setting.
2. It exhibits interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Some of the limitations of 2-(2-bromophenoxy)-N-3-isoxazolylpropanamide include:
1. Its mechanism of action is not fully understood.
2. It may exhibit different effects in different animal models.

Future Directions

There are a number of future directions for research on 2-(2-bromophenoxy)-N-3-isoxazolylpropanamide. Some of these directions include:
1. Further investigation of its mechanism of action.
2. Investigation of its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Investigation of its potential applications in the treatment of inflammation and cancer.
4. Investigation of its potential side effects and toxicity in animal models.
In conclusion, 2-(2-bromophenoxy)-N-3-isoxazolylpropanamide is a promising compound that exhibits interesting biochemical and physiological effects. Further research is needed to fully understand its mechanism of action and potential applications in scientific research.

Scientific Research Applications

2-(2-bromophenoxy)-N-3-isoxazolylpropanamide has been studied for its potential applications in scientific research. This compound has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further investigation. Some of the scientific research applications of 2-(2-bromophenoxy)-N-3-isoxazolylpropanamide include:
1. Neuroprotection: 2-(2-bromophenoxy)-N-3-isoxazolylpropanamide has been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
2. Anti-inflammatory effects: 2-(2-bromophenoxy)-N-3-isoxazolylpropanamide has been found to have anti-inflammatory effects in animal models of inflammation.
3. Anti-cancer effects: 2-(2-bromophenoxy)-N-3-isoxazolylpropanamide has been found to have anti-cancer effects in animal models of cancer.

properties

IUPAC Name

2-(2-bromophenoxy)-N-(1,2-oxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O3/c1-8(12(16)14-11-6-7-17-15-11)18-10-5-3-2-4-9(10)13/h2-8H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPUGOKISDSMSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NOC=C1)OC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-bromophenoxy)-N-(1,2-oxazol-3-yl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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